molecular formula C17H16N4O2S B6120793 6-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-4-phenyl-1H-pyrimidine-5-carbonitrile

6-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-4-phenyl-1H-pyrimidine-5-carbonitrile

Cat. No.: B6120793
M. Wt: 340.4 g/mol
InChI Key: NLBRATOYQUKRJV-UHFFFAOYSA-N
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Description

6-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-4-phenyl-1H-pyrimidine-5-carbonitrile is a complex organic compound that features a pyrimidine ring, a pyrrolidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-4-phenyl-1H-pyrimidine-5-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-4-phenyl-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or amino groups .

Scientific Research Applications

6-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-4-phenyl-1H-pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-4-phenyl-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxo-pyrrolidin-1-yl)-butyramide
  • 4-oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
  • Imidazole-containing compounds

Uniqueness

6-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-4-phenyl-1H-pyrimidine-5-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse biological activities. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and pharmacokinetic properties .

Properties

IUPAC Name

6-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-4-phenyl-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c18-10-13-15(12-6-2-1-3-7-12)19-17(20-16(13)23)24-11-14(22)21-8-4-5-9-21/h1-3,6-7H,4-5,8-9,11H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBRATOYQUKRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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